
Pyridine, 2,4-bis(3,5-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Pyridine, 2,4-bis(3,5-diméthylphényl)- est un composé organique aromatique hétérocyclique. Il présente un cycle pyridine substitué aux positions 2 et 4 par des groupes 3,5-diméthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la Pyridine, 2,4-bis(3,5-diméthylphényl)- implique généralement la réaction de couplage de Suzuki-Miyaura. Cette réaction est une réaction de couplage croisé catalysée par le palladium entre un halogénure d'aryle et un composé organoboronique. Les conditions de réaction incluent généralement l'utilisation d'un catalyseur au palladium, d'une base telle que le carbonate de potassium et d'un solvant comme le toluène ou l'éthanol. La réaction est réalisée sous atmosphère inerte, généralement d'azote ou d'argon, à des températures élevées .
Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés est courante pour améliorer l'efficacité et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions: La Pyridine, 2,4-bis(3,5-diméthylphényl)- subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: La réduction peut être réalisée en utilisant du dihydrogène en présence d'un catalyseur au palladium.
Réactifs et conditions courantes:
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Dihydrogène avec un catalyseur au palladium.
Substitution: Halogènes (par exemple, le chlore) en présence d'un catalyseur acide de Lewis.
Principaux produits:
Oxydation: Formation d'acides carboxyliques ou de cétones.
Réduction: Formation des amines ou des hydrocarbures correspondants.
Substitution: Formation de dérivés halogénés ou nitrés.
4. Applications de la recherche scientifique
La Pyridine, 2,4-bis(3,5-diméthylphényl)- a des applications diverses dans la recherche scientifique:
Chimie: Utilisée comme ligand en chimie de coordination et comme bloc de construction en synthèse organique.
Biologie: Étudiée pour son potentiel comme agent antimicrobien et anticancéreux.
Médecine: Explorée pour ses propriétés pharmacologiques, y compris son rôle comme candidat médicament potentiel.
Industrie: Utilisée dans la production de matériaux avancés et comme catalyseur dans divers procédés chimiques
5. Mécanisme d'action
Le mécanisme d'action de la Pyridine, 2,4-bis(3,5-diméthylphényl)- implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, elle peut interagir avec des enzymes et des récepteurs, modulant leur activité. La structure aromatique du composé lui permet de participer à des interactions π-π et à des liaisons hydrogène, influençant son affinité de liaison et sa spécificité. Les voies impliquées incluent l'inhibition de l'activité enzymatique et la perturbation des processus cellulaires .
Composés similaires:
Pyridine: Un analogue plus simple avec un seul atome d'azote dans le cycle.
2,4-Diméthylpyridine: Structure similaire mais sans les groupes phényl supplémentaires.
3,5-Diméthylphénylpyridine: Motif de substitution similaire mais positions différentes sur le cycle pyridine.
Unicité: La Pyridine, 2,4-bis(3,5-diméthylphényl)- est unique en raison de sa double substitution par des groupes 3,5-diméthylphényl, ce qui renforce ses propriétés stériques et électroniques. Cela en fait un composé précieux dans diverses applications, offrant des avantages distincts par rapport à ses analogues plus simples .
Applications De Recherche Scientifique
Pyridine, 2,4-bis(3,5-dimethylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of Pyridine, 2,4-bis(3,5-dimethylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Pyridine: A simpler analog with a single nitrogen atom in the ring.
2,4-Dimethylpyridine: Similar structure but lacks the additional phenyl groups.
3,5-Dimethylphenylpyridine: Similar substitution pattern but different positions on the pyridine ring.
Uniqueness: Pyridine, 2,4-bis(3,5-dimethylphenyl)- is unique due to its dual substitution with 3,5-dimethylphenyl groups, which enhances its steric and electronic properties. This makes it a valuable compound in various applications, offering distinct advantages over its simpler analogs .
Propriétés
Formule moléculaire |
C21H21N |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2,4-bis(3,5-dimethylphenyl)pyridine |
InChI |
InChI=1S/C21H21N/c1-14-7-15(2)10-19(9-14)18-5-6-22-21(13-18)20-11-16(3)8-17(4)12-20/h5-13H,1-4H3 |
Clé InChI |
MXDRVOCVGIVKRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=CC(=CC(=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


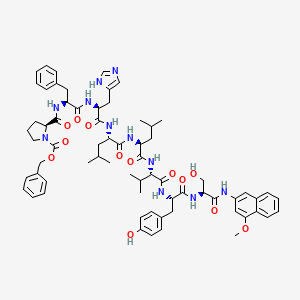
![calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
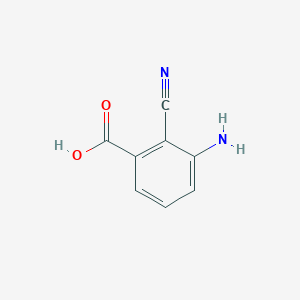

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
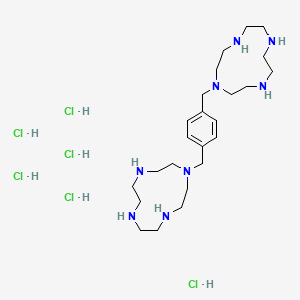



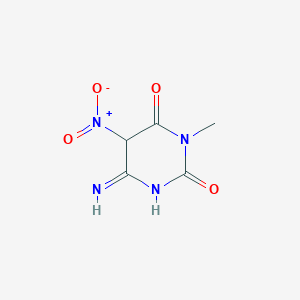
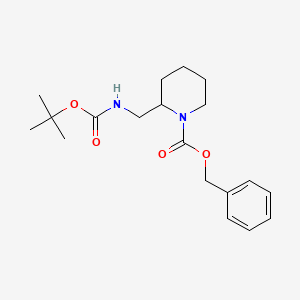
![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
